4-(Difluoromethoxy)-2-fluoroaniline
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPNHKYZRBEKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003865-65-3 | |
| Record name | 4-(difluoromethoxy)-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
4-(Difluoromethoxy)-2-fluoroaniline is being investigated for its potential as a lead compound in drug discovery. Research indicates that it may exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds synthesized from this compound have demonstrated activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, with some exhibiting better efficacy than standard drugs like 5-fluorouracil .
- Inhibition of Enzymes : The compound has been explored as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells. Molecular docking studies suggest that it binds effectively to the active site of DHFR, indicating its potential as a therapeutic agent .
Agrochemicals
In the field of agrochemicals, this compound serves as an important intermediate in the synthesis of pesticides and herbicides. Its unique chemical structure allows for the development of compounds with enhanced efficacy against pests while minimizing environmental impact. The difluoromethoxy group contributes to the stability and bioactivity of these agrochemical products .
Materials Science
The compound is also utilized in materials science for the synthesis of specialty chemicals and polymers. Its unique properties allow it to be integrated into materials that require specific thermal or mechanical characteristics. For example, it can be used in the production of coatings or adhesives that need enhanced durability or resistance to solvents.
Case Study 1: Antimicrobial Activity Evaluation
A recent study synthesized several derivatives from this compound and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, demonstrating their potential as new antimicrobial agents .
Case Study 2: DHFR Inhibition
Research focused on the inhibition of DHFR by compounds derived from this compound showed promising results. The binding affinity was assessed through molecular docking simulations, revealing strong interactions with the enzyme's active site. This suggests that these compounds could serve as effective treatments for bacterial infections and cancer therapies .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Substituent Variations in Fluoroaniline Derivatives
The table below compares key structural and physicochemical properties of 4-(Difluoromethoxy)-2-fluoroaniline with analogous compounds:
Structural and Electronic Effects
- Fluorine Substituents: In this compound, the electron-withdrawing -OCHF₂ and -F groups stabilize the aromatic ring, making it less reactive toward electrophilic substitution compared to non-fluorinated analogs. This property is critical in drug design to avoid undesired metabolic oxidation .
Positional Isomerism :
- Halogen vs.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Difluoromethoxy)-2-fluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from nitrobenzene derivatives. For example, nitration of 4-(difluoromethoxy)aniline followed by selective fluorination or reduction of nitro groups can yield the target compound. A key intermediate, 4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3), is often reduced using catalytic hydrogenation or metal-acid systems . Purity (>95%) is achievable via column chromatography, as noted for structurally similar fluoroaniline derivatives . Reaction temperature and choice of catalyst (e.g., Pd/C for hydrogenation) critically affect yield and byproduct formation.
Q. Which spectroscopic and structural characterization methods are most effective for confirming the identity of this compound?
- Methodological Answer :
- 19F NMR : Detects fluorine environments, distinguishing difluoromethoxy (-OCF2H) and aromatic fluorine substituents. Chemical shifts for -OCF2H typically appear at δ -80 to -85 ppm .
- FTIR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for aniline, C-F stretches at 1100–1250 cm⁻¹) .
- XRD : Resolves crystalline structure; doped or copolymerized forms may show enhanced crystallinity compared to pure aniline derivatives .
- Mass Spectrometry : Confirms molecular weight (C7H6F3NO, MW 195.13) and fragmentation patterns .
Q. How does the presence of difluoromethoxy and fluorine substituents influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The electron-withdrawing -OCF2H group enhances thermal stability but increases susceptibility to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) are recommended. Storage in inert atmospheres (N2) at -20°C preserves integrity, as demonstrated for related difluoromethoxy anilines . Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-UV/FLD : Detects nitro precursors (e.g., 4-(Difluoromethoxy)-2-nitroaniline) and acetylated byproducts with LOD <0.1% .
- GC-MS : Effective for volatile impurities; derivatization with TFAA improves sensitivity for amine groups .
- 19F NMR : Quantifies fluorinated impurities at concentrations ≥1 µM without sample destruction .
Advanced Research Questions
Q. How can 19F NMR be applied to study the in vitro and in vivo metabolism of this compound?
- Methodological Answer :
- In vitro : Incubate with rat liver microsomes or hepatocytes in sulfate-limited Krebs-Ringer buffer. 19F NMR (300 MHz) detects para-hydroxylated metabolites and conjugates (e.g., sulfates, glucuronides) .
- In vivo : Administer to rodents; collect urine/plasma. Metabolite ratios (e.g., N-acetylation vs. hydroxylation) reveal enzymatic pathways. Detection limits of 1 µM enable biomonitoring without chromatography .
Q. What role does this compound play in designing conductive polymers, and how does fluorination impact electronic properties?
- Methodological Answer : Copolymerization with aniline (e.g., poly(aniline-co-fluoroaniline)) introduces fluorinated moieties that reduce conductivity (from ~10 S/cm to ~0.1 S/cm) due to steric hindrance and disrupted π-conjugation. However, solubility in organic solvents (e.g., DMF, THF) improves, enabling solution-processable films. Characterize via four-point probe conductivity measurements and cyclic voltammetry .
Q. Can computational models predict the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) map electron density to predict substitution sites. The -OCF2H group directs electrophiles to the para position relative to the amino group, while the fluorine atom meta-directs. Compare with experimental results from bromination or nitration reactions .
Q. What strategies mitigate challenges in synthesizing this compound derivatives with high regiochemical purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
